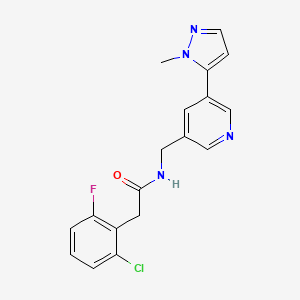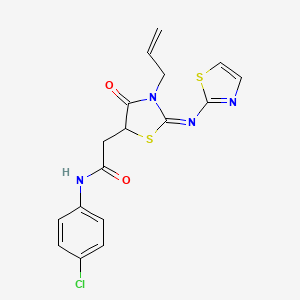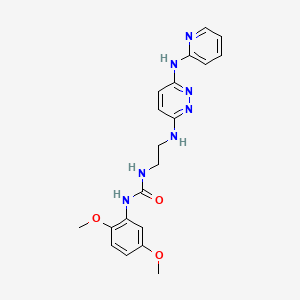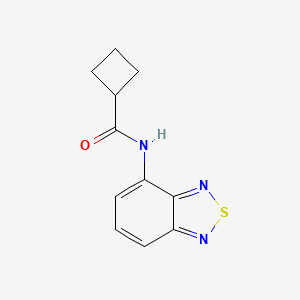
(5-Isopropyloxazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Isopropyloxazol-2-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is also known as “[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol” and has the CAS Number: 1780170-44-6 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of oxazoline derivatives, such as “(5-Isopropyloxazol-2-yl)methanol”, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “(5-Isopropyloxazol-2-yl)methanol” consists of a five-membered oxazoline ring with an isopropyl group at the 5-position and a hydroxyl group attached to the 2-position .Chemical Reactions Analysis
Oxazoline derivatives, such as “(5-Isopropyloxazol-2-yl)methanol”, are known for their diverse reactivity. The oxazoline ring can participate in various chemical reactions, and the specific reactivity can be influenced by the substituents on the ring .Physical And Chemical Properties Analysis
“(5-Isopropyloxazol-2-yl)methanol” is a liquid at room temperature .Scientific Research Applications
Synthesis of Complex Molecules
The synthesis of complex molecules often requires precursors that can undergo specific reactions under controlled conditions. Compounds similar to "(5-Isopropyloxazol-2-yl)methanol" have been used in the preparation of biomimetic chelating ligands through multi-step processes starting from commercially available precursors. These processes involve moderate-to-excellent yields and have been characterized by various spectroscopic methods, indicating the compound's potential in synthetic chemistry for developing ligands that mimic biological molecules (Gaynor, McIntyre, & Creutz, 2023).
Catalytic Applications
Methanol, a related simple alcohol, has been extensively studied for its role as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. The use of methanol in organic synthesis is significant, as demonstrated by the development of clean and cost-competitive methods for selective N-methylation of amines. These methods utilize methanol both as a C1 synthon and H2 source, highlighting the versatility of methanol and its derivatives in catalytic applications (Sarki et al., 2021).
Conversion Processes
The conversion of methanol into hydrocarbons, such as in the MTO (methanol-to-olefins), MTP (methanol-to-propylene), and MTG (methanol-to-gasoline) processes, showcases the catalytic capabilities of zeolite catalysts. These processes involve detailed investigations into how methanol reacts on catalyst sites to form various hydrocarbons, providing insights into the deactivation of catalysts and the formation of specific products. Such studies contribute to our understanding of methanol's role in industrial chemistry and the development of efficient catalysts for sustainable chemical processes (Schulz, 2010).
Novel Synthetic Pathways
Research on isoxazoles and their derivatives, including structures related to "(5-Isopropyloxazol-2-yl)methanol," has led to novel synthetic pathways for creating heterocyclic compounds. These compounds exhibit potential for various applications, including as intermediates in the synthesis of pharmacologically active molecules. The ability to selectively prepare isoxazoles through specific reactions highlights the utility of these compounds in medicinal chemistry and drug development (Sobenina et al., 2005).
Safety and Hazards
Future Directions
The future directions for “(5-Isopropyloxazol-2-yl)methanol” and other oxazoline derivatives are likely to involve further exploration of their synthesis and biological activities. Oxazoline derivatives have been recognized for their potential in pharmaceuticals, industrial applications, natural product chemistry, and polymers . Therefore, continued research in these areas is expected .
Mechanism of Action
Target of Action
It is known that similar compounds, such as fomepizole, target alcohol dehydrogenase, an enzyme that catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .
Mode of Action
Based on the similarity to fomepizole, it can be inferred that it may act as a competitive inhibitor of alcohol dehydrogenase . This means that it competes with the substrate (in this case, methanol or ethylene glycol) for the active site of the enzyme, thereby reducing the rate of conversion of these substances to their toxic metabolites .
Biochemical Pathways
Similar compounds like fomepizole affect the metabolism of ethylene glycol and methanol .
Pharmacokinetics
Similar compounds like fomepizole are well-absorbed orally and widely distributed in the body . They are primarily metabolized by the liver and excreted in the urine .
Result of Action
Similar compounds like fomepizole prevent the formation of toxic metabolites from ethylene glycol and methanol, thereby preventing associated toxic effects .
Action Environment
It is known that the efficacy of similar compounds like fomepizole can be influenced by factors such as the patient’s age, liver function, and the presence of other drugs .
properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6-3-8-7(4-9)10-6/h3,5,9H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYXTHFCLKIRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isopropyloxazol-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2948272.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B2948274.png)



![1-[(3-Fluorophenyl)methyl]-5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2948280.png)

![2-(1H-Indol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2948283.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2948286.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2948288.png)



